2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-((2-Morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimidoindole core substituted with a morpholino-acetylthio moiety and a para-tolyl group. The pyrimido[5,4-b]indole scaffold is notable for its fused aromatic system, which enhances π-π stacking interactions and binding affinity to biological targets such as Toll-like receptor 4 (TLR4) . The morpholino group contributes to improved solubility and pharmacokinetic properties, while the p-tolyl substituent modulates steric and electronic effects at the N3 position . This compound is synthesized via HATU-mediated coupling reactions, as described in studies focusing on TLR4 ligand development .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-6-8-16(9-7-15)27-22(29)21-20(17-4-2-3-5-18(17)24-21)25-23(27)31-14-19(28)26-10-12-30-13-11-26/h2-9,24H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCWYSICFSOAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:
Formation of the Pyrimidoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino Group: The morpholino group is usually introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting a thiol with an appropriate electrophilic intermediate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an anti-cancer agent, given the presence of the pyrimidoindole core, which is known for its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Core Modifications
- Quinazolinone Derivatives: Compounds like 3-cyclopropyl-2-((2-morpholino-2-oxoethyl)thio)quinazolin-4(3H)-one (5g) replace the pyrimidoindole core with a quinazolinone system, reducing aromaticity but improving synthetic accessibility .
Substituent Variations
- Alkyl Chains: N-alkylated derivatives (e.g., N-cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (48)) exhibit enhanced lipophilicity (LogP > 5) compared to the morpholino-containing target compound (LogP ~4.2) .
- Heterocyclic Replacements: Substituting the morpholino group with pyrrolidin-1-yl (e.g., 3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[5,4-b]indol-4-one) reduces hydrogen-bond acceptor capacity (from 5 to 4) while maintaining comparable molecular weight (~448 g/mol) .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogues
Structure-Activity Relationship (SAR) Insights
- Morpholino vs. Pyrrolidinyl: The morpholino group in the target compound improves aqueous solubility (TPSA = 103 Ų) compared to pyrrolidinyl analogues (TPSA = 94 Ų), correlating with enhanced bioavailability .
- Para-Substituents : p-Tolyl and 4-methoxyphenyl groups exhibit optimal steric bulk for TLR4 binding, whereas bulkier substituents (e.g., 3,3-dimethylbutyl) reduce activity .
- Thioether Linker: The -(S-CH₂-CO)- linker is critical for maintaining conformational flexibility, as replacing it with rigid spacers (e.g., thiazolidinone) abolishes activity .
Biological Activity
The compound 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS No: 536704-38-8) is a complex organic molecule featuring a pyrimidine and indole framework. Its structural components suggest potential biological activities that merit exploration in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 422.51 g/mol |
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Preliminary investigations have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating good inhibitory effects comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Its mechanism of action appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit cell growth in various cancer cell lines, suggesting that they may interfere with critical signaling pathways involved in tumorigenesis .
The biological activity of 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is believed to stem from its ability to interact with specific enzymes and receptors. The morpholine moiety may enhance its binding affinity to target proteins, while the pyrimidine and indole components facilitate interactions with various biological macromolecules.
Case Studies
- Antimicrobial Efficacy : A study evaluating similar thioether compounds found them effective against E. coli and S. aureus, with zones of inhibition measuring up to 22 mm .
- Cancer Cell Line Studies : In vitro assays have demonstrated that derivatives can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
